molecular formula C8H16N2O2 B1592348 Tert-butyl pyrazolidine-1-carboxylate CAS No. 57699-91-9

Tert-butyl pyrazolidine-1-carboxylate

Cat. No. B1592348
CAS RN: 57699-91-9
M. Wt: 172.22 g/mol
InChI Key: MYFMFEXSUJUPEC-UHFFFAOYSA-N
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Description

Tert-butyl pyrazolidine-1-carboxylate, also known as TPCA, is a chemical compound with the CAS Number: 57699-91-9 . It has a molecular weight of 172.23 and its molecular formula is C8H16N2O2 . The compound is in liquid form .


Molecular Structure Analysis

The InChI Code of Tert-butyl pyrazolidine-1-carboxylate is 1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-5-9-10/h9H,4-6H2,1-3H3 . The compound has 14 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 five-membered ring .


Physical And Chemical Properties Analysis

Tert-butyl pyrazolidine-1-carboxylate has a density of 1.1±0.1 g/cm3, a boiling point of 214.6±23.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . Its molar refractivity is 45.6±0.3 cm3, and it has 4 H bond acceptors and 1 H bond donor .

Scientific Research Applications

Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

Tert-butyl pyrazolidine-1-carboxylate plays a role in the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, valuable for their diverse applications in chemical research. The synthesis process includes acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to pyrazoles separated by column chromatography and obtained on a multigram scale (Iminov et al., 2015).

Novel Halo-substituted Pyrazolo[5,1-c][1,2,4]triazines

Tert-butyl pyrazolidine-1-carboxylate is utilized in the synthesis of novel halo-substituted pyrazolo[5,1-c][1,2,4]triazines. The method developed includes a reaction between 7-amino-3-tert-butyl-4-oxo-6H-pyrazolo[5,1-c][1,2,4]triazine-8-carboxylic acid and I2/TEA, followed by treatment with NaBH4 for mild decarboxylation (Ivanov et al., 2017).

Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile

In a novel and efficient route, 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides are synthesized, with tert-butyl pyrazolidine-1-carboxylate as an intermediate. The synthesis features a selective Sandmeyer reaction on diaminopyrazole, allowing a versatile approach to synthesizing these compounds (Bobko et al., 2012).

Reactivity of 7-Amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one

Research into the reactivity of compounds like 7-amino-3-tert-butyl-8-(2Н-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]-triazin-4(6Н)-one, synthesized from tert-butyl pyrazolidine-1-carboxylate, has been conducted. This work involves exploring the reactivity under various agents and acylation of the amino group to form corresponding amides (Mironovich & Shcherbinin, 2014).

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetram

ramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylateThis compound, an intermediate in the synthesis of biologically active compounds like crizotinib, is synthesized using tert-butyl pyrazolidine-1-carboxylate. The method involves three steps, starting with tert-butyl-4-hydroxypiperdine-1-carboxylate, and confirms the structural composition through MS and 1H NMR spectrum (Kong et al., 2016).

Synthesis of Novel Benzimidazoles with Antitumor Activity

Tert-butyl pyrazolidine-1-carboxylate is used in synthesizing novel benzimidazoles with potential antitumor properties. The synthesis process involves a four-step strategy, including a nucleophilic aromatic displacement and a solvent-free approach. Some compounds showed high activity against various cancer cell lines (Abonía et al., 2011).

Anionic Cascade Recyclization of Pyrazolo[5,1-c][1,2,4]triazines

The treatment of tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates leads to rapid cascade reactions forming tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates. This process involves tert-butyl pyrazolidine-1-carboxylate and demonstrates the synthesis of structurally diversiform compounds (Ivanov, 2020).

Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors

The synthesis of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors, crucial for various biological processes, involves tert-butyl pyrazolidine-1-carboxylate. The synthesis process is intricate, involving a regioselective pyrazole alkylation and a Curtius rearrangement, leading to potent analogues (Huard et al., 2012).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

tert-butyl pyrazolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-5-9-10/h9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFMFEXSUJUPEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618900
Record name tert-Butyl pyrazolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl pyrazolidine-1-carboxylate

CAS RN

57699-91-9
Record name tert-Butyl pyrazolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl pyrazolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Toya, K Yamaguchi, Y Endo - Bioorganic & medicinal chemistry, 2002 - Elsevier
… tert-Butyl pyrazolidine-1-carboxylate … The filtrate was concentrated to give 470 mg of tert-butyl pyrazolidine-1-carboxylate (84%) as a colorless oil. H NMR (CDCl 3 ) 1.49 (9H, s, t-Bu), …
Number of citations: 27 www.sciencedirect.com
C Proulx, E Picard, D Boeglin… - Journal of Medicinal …, 2012 - ACS Publications
… (18) For the synthesis of the aza-proline analogues, fluoren-9-yl-methyl pyrazolidine-1-carboxylate hydrochloride was synthesized by acylation of tert-butyl pyrazolidine-1-carboxylate …
Number of citations: 45 pubs.acs.org
C Proulx, D Sabatino, R Hopewell… - Future medicinal …, 2011 - Future Science
… obtained by alkylation of N-Cbz-N-(Boc)hydrazine 48 with 1,3-dibromopropane, followed by hydrogenolytic cleavage of the Cbz group to afford tert-butyl pyrazolidine-1-carboxylate (50)[…
Number of citations: 184 www.future-science.com
N Lounsbury - 2016 - search.proquest.com
RNase P is a bacterial ribozyme that catalyzes the maturation of tRNA and is conserved across Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). …
Number of citations: 6 search.proquest.com
J Tulla-Puche, E Marcucci, I Izzo… - … Breaking Away-Proc …, 2009 - books.google.com
… synthesized via tert-butyl pyrazolidine-1carboxylate and di-tert-… via tert-butyl pyrazolidine-1-carboxylate intermediate, which … 2 by acylation of tert-butyl pyrazolidine-1-carboxylate …
Number of citations: 0 books.google.com
C Proulx - 2012 - search.proquest.com
Azapeptides are peptide mimics in which the CHα in one or more amino acids has been replaced with a nitirogen atom. Such a modification tends to induce β turn conformations in …
Number of citations: 3 search.proquest.com

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